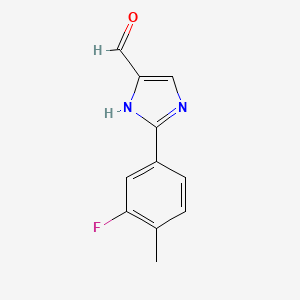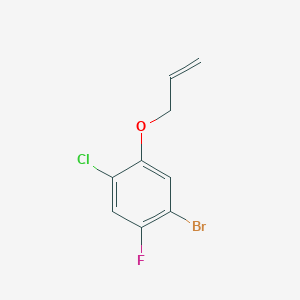![molecular formula C7H4Cl2N4 B13675982 2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)
2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 2 and 7 on the pyridopyrimidine ring. Pyridopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, with optimization for yield and purity.
化学反应分析
Types of Reactions
2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
科学研究应用
作用机制
The mechanism of action of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, which are enzymes involved in the regulation of cell signaling pathways . By inhibiting these kinases, the compound can interfere with processes such as cell proliferation and survival, making it a potential candidate for anti-cancer therapies.
相似化合物的比较
2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives:
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine moiety.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis.
Uniqueness
The presence of chlorine atoms at positions 2 and 7 distinguishes this compound from other pyridopyrimidine derivatives. This unique substitution pattern can influence its chemical reactivity and biological activity.
List of Similar Compounds
- Palbociclib
- Dilmapimod
- Other pyridopyrimidine derivatives with different substitution patterns
属性
分子式 |
C7H4Cl2N4 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC 名称 |
2,7-dichloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-1-4-3(2-11-5)6(10)13-7(9)12-4/h1-2H,(H2,10,12,13) |
InChI 键 |
MGINXPBPOGCAQM-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


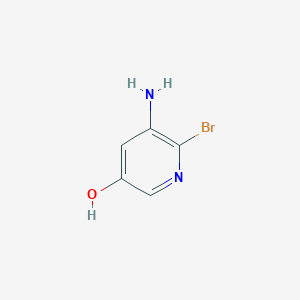
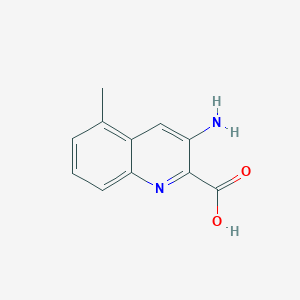
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13675920.png)
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
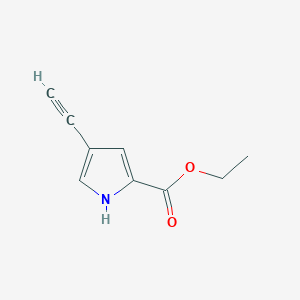
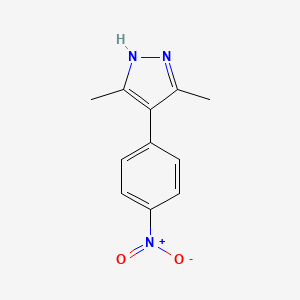

![(R)-2-[(S)-tert-Butylsulfinyl]-1-methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13675951.png)

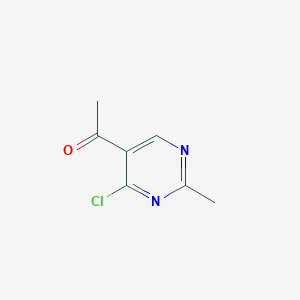
![3-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13675957.png)
